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This guide provides a comprehensive meta-analysis of clinical trial outcomes for Upadacitinib
(Rinvog®), a selective Janus kinase (JAK) 1 inhibitor. It is designed to offer an objective
comparison of its performance against placebos and active comparators across its approved
indications, supported by experimental data from pivotal clinical trials.

Mechanism of Action

Upadacitinib is an oral, selective JAK1 inhibitor.[1][2] The Janus kinase-signal transducer and
activator of transcription (JAK-STAT) signaling pathway is crucial in the pathophysiology of
numerous immune-mediated inflammatory diseases.[3][4] Cytokines, which are key mediators
of the inflammatory response, bind to their receptors, leading to the activation of JAKs. This, in
turn, phosphorylates STAT proteins, which then translocate to the nucleus to regulate the
transcription of inflammatory genes. By selectively inhibiting JAK1, Upadacitinib modulates the
signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), that are
implicated in various autoimmune conditions.[1][5]

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b3368287?utm_src=pdf-interest
https://www.youtube.com/watch?v=CnXFJS_SF68
https://www.lunlunapp.com/verifyPage?callback=%2FpaperDetails%2F469895e11faaf178d93af818f49e6b6f
https://pubs.acs.org/doi/10.1021/acsomega.5c06639
https://www.inventi.in/journal/article/65/44657/Inventi%20Impact:%20Molecular%20Mode/Pharmaceutical
https://www.youtube.com/watch?v=CnXFJS_SF68
https://hospitalhealthcare.com/clinical/rheumatology/upadacitinib-effective-over-one-year-in-ankylosing-spondylitis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3368287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cytokine >

Upadacitinib Cytokine Receptor

Activation

Cytoplasm

Phosphorylation

p-STAT
Translocation

Nbucleus

Gene Transcription

Inflammation

Click to download full resolution via product page

Figure 1: Upadacitinib's Mechanism of Action in the JAK-STAT Pathway.

Efficacy in Rheumatoid Arthritis
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Meta-analyses of clinical trials in patients with moderate to severe rheumatoid arthritis (RA)
have demonstrated the efficacy of Upadacitinib. The SELECT-COMPARE study, a Phase 3
trial, showed that Upadacitinib was superior to both placebo and adalimumab in achieving
clinical remission at week 12.[6] In this trial, patients had an inadequate response to
methotrexate.[6] Another study, SELECT-SWITCH, which was a Phase 3b/4 head-to-head trial,
compared switching to Upadacitinib versus cycling to another TNF inhibitor (adalimumab) in
patients with an inadequate response to a TNF inhibitor.[7][8] Results showed that a
significantly higher proportion of patients receiving Upadacitinib achieved low disease activity
and remission at week 12 compared to those on adalimumab.[7][8]

Upadacitinib 15 mg Adalimumab 40 mg

Outcome Measure Placebo + MTX
+ MTX + MTX

ACR20 at Week 12 71% 63% 36%

ACR50 at Week 12 45% 29% 15%

ACR70 at Week 12 25% 13% 5%

DAS28-CRP <2.6
(Remission) at Week 29% 18% 6%
12

Data from the
SELECT-COMPARE
trial.[6]

Efficacy in Atopic Dermatitis

For moderate to severe atopic dermatitis (AD), Upadacitinib has shown significant efficacy in
improving skin clearance and reducing itch.[9][10] A network meta-analysis of three 16-week
clinical trials highlighted the superior efficacy of Upadacitinib 30 mg/day.[9] The LEVEL UP trial,
a head-to-head study, is comparing Upadacitinib (starting at 15 mg once daily) with dupilumab
in adolescents and adults.[11]
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Outcome Measure Upadacitinib 15 mg Upadacitinib 30 mg

Placebo + TCS

(at Week 16) + TCS + TCS
EASI-75 65% 77% 26%
EASI-90 42% 60% 11%
IGA 0/1 (Clear or

36% 50% 8%
Almost Clear)
Worst Pruritus NRS

52% 66% 12%

Improvement 24

Data from a pooled
analysis of Phase 3
trials in atopic
dermatitis. EASI:
Eczema Area and
Severity Index; IGA:
Investigator's Global
Assessment; NRS:
Numeric Rating Scale;
TCS: Topical

Corticosteroids.[9]

Efficacy in Psoriatic Arthritis

In patients with active psoriatic arthritis (PsA), Upadacitinib has demonstrated improvements in
both joint and skin manifestations. The SELECT-PsA 1 and SELECT-PsA 2 Phase 3 trials
evaluated Upadacitinib in patients with an inadequate response to non-biologic DMARDs and
biologic DMARDSs, respectively.[12][13][14] In SELECT-PsA 1, Upadacitinib showed sustained
efficacy through 104 weeks, with clinical responses that were similar or greater than
adalimumab.[12]
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Outcome

Upadacitinib Upadacitinib Adalimumab
Measure (at Placebo
15 mg 30 mg 40 mg
Week 12)
ACR20 71% 79% 36% 65%
ACR50 39% 52% 13% 39%
ACR70 16% 25% 3% 15%
PASI 75 59% 63% 18% 63%

Data from the
SELECT-PsA 1
trial.[14]

Efficacy in Inflammatory Bowel Disease

Ulcerative Colitis: For moderate to severe ulcerative colitis (UC), Upadacitinib has been shown
to induce and maintain clinical remission.[15][16][17] The U-ACHIEVE and U-ACCOMPLISH
induction studies and the U-ACHIEVE maintenance study demonstrated the efficacy of
Upadacitinib.[18][19] A meta-analysis of eight studies showed a pooled clinical remission rate
of 25.4% and a clinical response rate of 72.6% for patients with ulcerative colitis treated with
Upadacitinib.[15]
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Upadacitini  Upadacitini

Upadacitini Placebo
Outcome Placebo b 15 mg b 30 mg .
b 45 mg . . . (Maintenan
Measure . (Induction) (Maintenan (Maintenan
(Induction) ce)
ce) ce)
Clinical
o 42% (Week 52% (Week 12% (Week
Remission 26% 5%
52) 52) 52)
(Week 8)
Endoscopic
49% (Week 62% (Week 14% (Week
Improvement  36% 7%
52) 52) 52)
(Week 8)

Data from the
U-ACHIEVE
and U-
ACCOMPLIS
H trials.[20]
[21]

Crohn's Disease: In patients with moderate to severe Crohn's disease (CD), Upadacitinib has
also shown efficacy.[22][23] The U-EXCEED, U-EXCEL, and U-ENDURE Phase 3 studies
confirmed its ability to induce rapid clinical remission and maintain long-term efficacy.[22] A
meta-analysis reported a pooled clinical remission rate of 45.8% and a clinical response rate of
53.6% for Crohn's disease patients.[15]

Outcome Measure (at Upadacitinib 45 mg

. Placebo
Week 12) Induction
Clinical Remission (CDAI) 39% 22%
Endoscopic Response 35% 4%

Data from the U-EXCEED

induction trial.[23]

Efficacy in Axial Spondyloarthritis
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For active ankylosing spondylitis (AS), Upadacitinib has been shown to be effective in patients
who are naive to biologic DMARDs as well as those with an inadequate response to them.[5]
[24][25] The SELECT-AXIS 1 (bDMARD-naive) and SELECT-AXIS 2 (bDMARD-inadequate
response) trials demonstrated significant improvements in signs and symptoms.[25][26][27]

Outcome Measure (at

Upadacitinib 15 mg Placebo
Week 14)
ASAS40 (SELECT-AXIS 1) 52% 26%
ASAS40 (SELECT-AXIS 2) 45% 18%

ASAS40: Assessment of
SpondyloArthritis international

Society 40 response.[5][24]

Safety Profile

A meta-analysis of 18 clinical trials involving 9,547 patients found that Upadacitinib generally
has a favorable safety profile.[28] Treatment was associated with an increased risk of hepatic
disorder, neutropenia, acne, herpes zoster, and increased creatine phosphokinase levels, with
the risks of hepatic disorder, neutropenia, and ache showing a dose-dependent relationship.
[28] The overall incidence of any adverse event was higher in patients treated with Upadacitinib
compared to placebo.[28] Importantly, this meta-analysis did not find a significant association
between Upadacitinib treatment and an elevated risk of major adverse cardiovascular events
(MACE) or venous thromboembolic events (VTE).[28]
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Adverse Event of . o
. Upadacitinib 15 mg Upadacitinib 30 mg Placebo
Special Interest

Serious Infections 2.6 (E/100 PY) 6.1 (E/100 PY) -
More frequent with More frequent than
Herpes Zoster -
30mg 15mg
o ] Increased risk (dose-
Hepatic Disorder Increased risk -
dependent)
) ] Increased risk (dose-
Neutropenia Increased risk -
dependent)
_ Increased risk (dose-
Acne Increased risk -
dependent)
Creatine
Phosphokinase Increased risk Increased risk -
Elevation
Data from a

systematic review and
meta-analysis and the
SELECT-PsA 2 study.
E/100 PY: Events per
100 patient-years.[28]
[29]

Experimental Protocols

The clinical development of Upadacitinib has been extensive, with numerous Phase 2 and 3
trials. A generalized workflow for these trials is depicted below.
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Figure 2: Generalized Clinical Trial Workflow for Upadacitinib.

A summary of the methodologies for key Phase 3 clinical trials is provided below.
SELECT-COMPARE (Rheumatoid Arthritis)
o Design: Randomized, double-blind, placebo- and active-controlled trial.[6]

e Population: Patients with moderate to severe RA with an inadequate response to
methotrexate.[6]

« Intervention: Patients were randomized to receive Upadacitinib (15 mg once daily),
adalimumab (40 mg every other week), or placebo, all in combination with a stable
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background of methotrexate.[6]

Primary Endpoints: Proportion of patients achieving ACR20 response and a 28-joint Disease
Activity Score using C-reactive protein (DAS28-CRP) of less than 2.6 at week 12.[6]

SELECT-PsA 1 (Psoriatic Arthritis)

Design: Randomized, double-blind, placebo- and active-controlled trial.[12]

Population: Adult patients with active PSA who had an inadequate response or intolerance to
at least one non-biologic DMARD.[12]

Intervention: Patients were randomized to receive Upadacitinib (15 mg or 30 mg once daily),
adalimumab (40 mg every other week), or placebo.[12] At week 24, patients on placebo were
switched to Upadacitinib.[12]

Primary Endpoint: Proportion of patients achieving ACR20 response at week 12.[14]

U-ACHIEVE and U-ACCOMPLISH (Ulcerative Colitis)

Design: Two replicate randomized, double-blind, placebo-controlled induction studies,
followed by a maintenance study.[19]

Population: Adults with moderately to severely active UC.[17]

Intervention: In the induction studies, patients were randomized to receive Upadacitinib 45
mg once daily or placebo for 8 weeks. Responders were then re-randomized in the
maintenance study to receive Upadacitinib (15 mg or 30 mg once daily) or placebo for 44
weeks.[17][18]

Primary Endpoint: Clinical remission at week 8 (induction) and week 52 (maintenance).[18]

U-EXCEED (Crohn's Disease)

Design: Multicenter, randomized, double-blind, placebo-controlled induction trial.[23]

Population: Adult patients with moderately to severely active Crohn's disease who had an
inadequate response or intolerance to biologic therapy.[23]
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« Intervention: Patients received Upadacitinib 45 mg as induction therapy or placebo.[23]

e Primary Endpoints: Clinical remission and endoscopic response at week 12.[23]

SELECT-AXIS 1 (Ankylosing Spondylitis)

» Design: Randomized, double-blind, placebo-controlled Phase 2/3 trial.[5]

o Population: Adult patients with active AS who had an inadequate response to non-steroidal

anti-inflammatory drugs and were naive to biologic DMARDSs.[5][25]

« Intervention: Patients were randomized 1:1 to receive oral Upadacitinib 15 mg once daily or

placebo for 14 weeks.[5] Patients receiving placebo were switched to Upadacitinib at week

14.[26]

e Primary Endpoint: Assessment of SpondyloArthritis international Society 40 (ASAS40)

response at week 14.[5]

Therapeutic Indications

Upadacitinib is approved for the treatment of several chronic inflammatory diseases. The

specific indications may vary by regulatory agency.
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Figure 3: Approved and Investigational Indications for Upadacitinib.

Upadacitinib is also being investigated in Phase 3 trials for other immune-mediated conditions,

including vitiligo and alopecia areata.[7][30][31]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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